
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both dichlorophenyl and triazole moieties in the molecule suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The aldehyde group of 3,4-dichlorobenzaldehyde is reacted with a suitable reagent to form an intermediate, such as an oxime or hydrazone.
Cyclization: The intermediate undergoes cyclization with 1H-1,2,4-triazole under acidic or basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications, including:
Pharmaceuticals: Potential use as an antifungal, antibacterial, or anticancer agent due to the presence of triazole moiety.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure with an alcohol group instead of a ketone.
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethane: Similar structure with a saturated carbon chain.
Uniqueness
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific combination of dichlorophenyl and triazole moieties, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H7Cl2N3O |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-2-1-7(3-9(8)12)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 |
InChI Key |
MJUYTIHZMMPVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN2C=NC=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


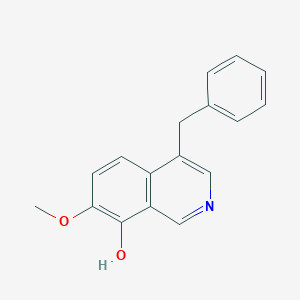
![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
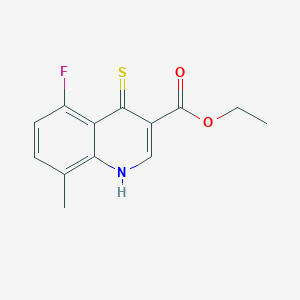
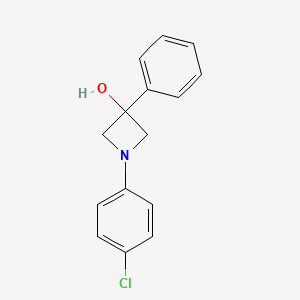
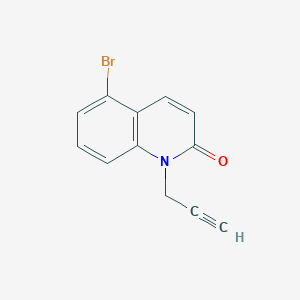
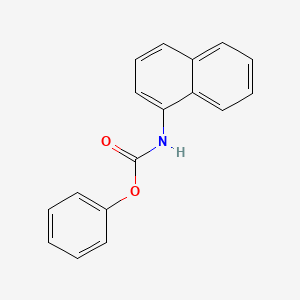


![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)




